1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]butan-1-one
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Overview
Description
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]butan-1-one is a chemical compound that features a piperidine ring substituted with a butanone group and a tetramethyl-1,3,2-dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]butan-1-one typically involves the reaction of piperidine derivatives with boronic esters. One common method includes the use of pinacolborane in the presence of a palladium catalyst to form the boronate ester, followed by further functionalization to introduce the butanone group .
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and aryl halides for cross-coupling reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]butan-1-one has several applications in scientific research:
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the production of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]butan-1-one involves its ability to participate in various chemical reactions due to the presence of the boronate ester and carbonyl groups. The boronate ester can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The carbonyl group can participate in nucleophilic addition and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronate ester functionality but with an aniline group instead of a piperidine ring.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronate ester functionality but with a phenyl group instead of a piperidine ring.
Uniqueness
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]butan-1-one is unique due to the combination of the piperidine ring, boronate ester, and butanone moiety.
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BNO3/c1-6-7-13(18)17-10-8-12(9-11-17)16-19-14(2,3)15(4,5)20-16/h12H,6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCWBVRDMONMTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C(=O)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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